(S)-tert-Butyl 3-amino-2-methylpropanoate

asymmetric synthesis chiral building block stereochemistry

For applications requiring precise stereochemical control, this (S)-enantiomer (CAS 725238-44-8) is essential. Its unique combination of a defined (S)-stereocenter, a β-amino acid backbone, and an orthogonal tert-butyl ester protecting group makes it irreplaceable. The tert-butyl ester is stable under basic conditions but cleavable under mild acid, providing superior synthetic flexibility over methyl or ethyl ester analogs. Direct procurement of this specific stereoisomer-ester ensures the correct chiral outcome in downstream intermediates and avoids the compromised yields of alternative compounds.

Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
Cat. No. B12962403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl 3-amino-2-methylpropanoate
Molecular FormulaC8H17NO2
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCC(CN)C(=O)OC(C)(C)C
InChIInChI=1S/C8H17NO2/c1-6(5-9)7(10)11-8(2,3)4/h6H,5,9H2,1-4H3/t6-/m0/s1
InChIKeyZCDAFFAFDGDAGL-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-tert-Butyl 3-amino-2-methylpropanoate: CAS 725238-44-8 Technical Specifications and Procurement Overview


(S)-tert-Butyl 3-amino-2-methylpropanoate (CAS 725238-44-8) is a chiral β-amino acid ester featuring a tert-butyl protecting group and a primary amine functionality [1]. The compound possesses a defined (S)-stereocenter at the C2 position and is valued as a building block in asymmetric synthesis and medicinal chemistry [2]. Molecular formula: C8H17NO2; molecular weight: 159.23 g/mol [1].

Why Generic Substitution Fails: The Inseparability of Stereochemistry, Ester Protection, and β-Amino Acid Architecture in (S)-tert-Butyl 3-amino-2-methylpropanoate


The scientific value of (S)-tert-Butyl 3-amino-2-methylpropanoate (CAS 725238-44-8) derives from the intersection of three distinct functional domains that are not interchangeable with any single alternative: the (S)-stereochemistry, the β-amino acid backbone, and the tert-butyl ester protecting group [1]. Substitution with the (R)-enantiomer (CAS 120378-12-3) yields the opposite stereochemical outcome in downstream chiral molecules. Substitution with the free acid, 3-amino-2-methylpropanoic acid (CAS 144-90-1), forfeits the orthogonal protection afforded by the tert-butyl ester, which is stable under basic conditions yet cleavable under mild acid [2]. Substitution with methyl ester analogs (e.g., CAS 118138-56-0) alters both solubility and deprotection kinetics [3]. No single alternative reproduces the full functional profile, making direct procurement of this specific stereoisomer-ester combination essential for applications requiring precise stereochemical and synthetic control.

Quantitative Differentiation Evidence: (S)-tert-Butyl 3-amino-2-methylpropanoate vs. Closest Analogs


Stereochemical Control: The (S)-Enantiomer vs. (R)-Enantiomer and Racemate

(S)-tert-Butyl 3-amino-2-methylpropanoate bears a defined (S)-stereocenter at the C2 position [1]. This stereochemistry is not shared by the (R)-enantiomer (CAS 120378-12-3) nor by the racemic mixture, [R,S]-tert-Butyl 3-amino-2-methylpropionate . In applications requiring enantiopure intermediates, substitution with the racemate introduces 50% incorrect stereoisomer, while substitution with the (R)-enantiomer produces molecules with opposite three-dimensional geometry. Stereochemical purity is defined by the presence of one defined stereocenter and zero undefined stereocenters [1].

asymmetric synthesis chiral building block stereochemistry

Ester Protecting Group Orthogonality: tert-Butyl vs. Methyl Ester Stability and Deprotection

The tert-butyl ester group in (S)-tert-Butyl 3-amino-2-methylpropanoate provides enhanced stability under basic conditions while enabling selective deprotection under mild acidic conditions [1]. In contrast, the methyl ester analog (S)-Methyl 3-amino-2-methylpropanoate (CAS 118138-56-0) exhibits different deprotection kinetics and cannot be removed under the mild acid conditions that cleave tert-butyl esters [2]. This orthogonality allows the tert-butyl ester to remain intact during base-mediated transformations, a synthetic advantage not available with methyl esters.

protecting group orthogonal deprotection peptide synthesis

β-Amino Acid Architecture: Structural Distinction from α-Amino Acid Building Blocks

(S)-tert-Butyl 3-amino-2-methylpropanoate is specifically a β-amino acid ester, with the amino group attached to the carbon atom beta to the ester carbonyl [1]. This β-amino acid architecture is fundamentally distinct from α-amino acid derivatives (e.g., tert-Butyl 2-amino-2-methylpropanoate hydrochloride, CAS 84758-81-6), which feature the amino group on the α-carbon [2]. β-Amino acids, when incorporated into peptide chains, produce β-peptides with enhanced resistance to proteolytic degradation and distinct secondary structural propensities.

β-amino acid β-peptide peptidomimetic

Purity Specifications and Procurement Transparency

(S)-tert-Butyl 3-amino-2-methylpropanoate (CAS 725238-44-8) is available from commercial suppliers at documented purity levels. Leyan offers the compound at 98% purity . Enamine offers the compound at 95% purity with explicit pricing for defined quantities: 0.25g at $999.00 and 5g at $3147.00 [1]. These transparent purity and pricing specifications enable direct procurement comparison against alternative suppliers and analogs.

chemical purity procurement quality control

Evidence-Based Application Scenarios for (S)-tert-Butyl 3-amino-2-methylpropanoate (CAS 725238-44-8)


Asymmetric Synthesis of Enantiomerically Pure Pharmaceutical Intermediates

The defined (S)-stereochemistry at C2 [1] makes this compound the appropriate choice for constructing chiral pharmaceutical intermediates where the (S)-configuration is required. Procurement of the (S)-enantiomer rather than the racemate or (R)-enantiomer is essential to avoid introducing incorrect stereochemistry that would yield the opposite enantiomeric product. The tert-butyl ester group enhances stability under basic conditions while allowing selective deprotection under mild acidic conditions [1], providing synthetic flexibility not available with unprotected acids or alternative esters.

β-Peptide and Peptidomimetic Design for Enhanced Metabolic Stability

As a β-amino acid derivative, this compound provides the extended backbone structure required for β-peptide synthesis [1]. When incorporated into peptide chains, β-amino acids confer increased resistance to proteolytic degradation. The orthogonal tert-butyl ester protection allows incorporation into longer synthetic sequences with minimal protection/deprotection steps. Researchers seeking metabolically stable peptide scaffolds should prioritize this β-amino acid building block over standard α-amino acid derivatives.

Multi-Step Total Synthesis Requiring Orthogonal Protection Strategies

In complex multi-step total syntheses, orthogonal protecting groups are essential to minimize synthetic steps and maximize overall yield. The tert-butyl ester in this compound is stable under basic conditions but can be selectively removed under mild acid treatment [1], enabling chemoselective transformations. This orthogonality makes it preferable to methyl or ethyl ester analogs, which lack the same selective deprotection profile and may require harsher conditions that could compromise other functional groups.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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